
trans-3-Methylfentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Methylfentanyl: is a potent opioid analgesic and a derivative of fentanyl. It is known for its high potency, estimated to be between 400 and 6000 times stronger than morphine, depending on the isomer used . This compound was first discovered in 1974 and has since been used both medically and illicitly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One common method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for separation and purification .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Methylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: trans-3-Methylfentanyl is used in research to study the synthesis and properties of opioid compounds. It serves as a model compound for developing new analgesics with improved efficacy and safety profiles .
Biology: In biological research, this compound is used to study the interactions between opioids and their receptors. This research helps in understanding the mechanisms of opioid action and developing treatments for opioid addiction .
Medicine: Medically, this compound is used as a potent analgesic for managing severe pain. Its high potency makes it useful in situations where other analgesics are ineffective .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of opioid products .
Mecanismo De Acción
trans-3-Methylfentanyl exerts its effects by binding to opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission. Binding of the opioid stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .
Comparación Con Compuestos Similares
α-Methylfentanyl: Another potent fentanyl analog with similar properties but different structural modifications.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine for large animals.
Uniqueness: this compound is unique due to its high potency and specific structural modifications that enhance its binding affinity to opioid receptors. This makes it significantly more potent than fentanyl and other similar compounds .
Propiedades
Número CAS |
78995-17-2 |
|---|---|
Fórmula molecular |
C23H30N2O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1 |
Clave InChI |
MLQRZXNZHAOCHQ-UGKGYDQZSA-N |
SMILES isomérico |
CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
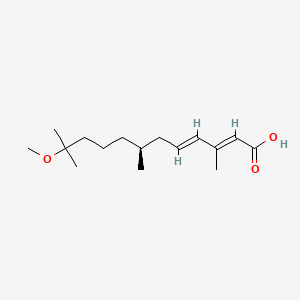
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
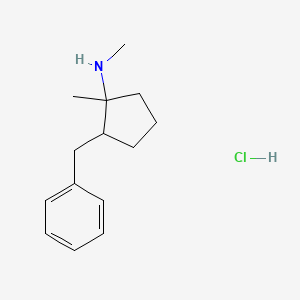
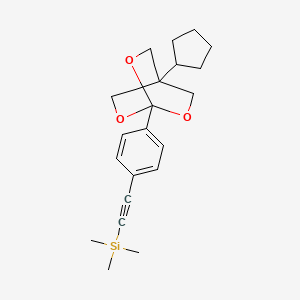



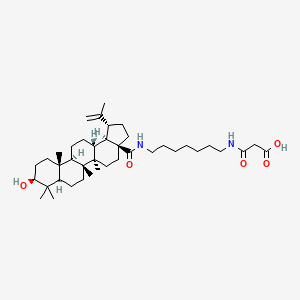

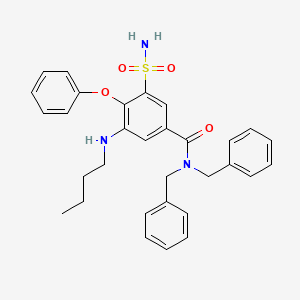

![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
